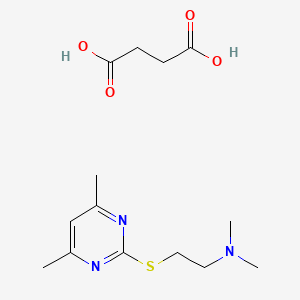
butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine is a complex organic compound that features a combination of a butanedioic acid moiety and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine typically involves the condensation of a pyrimidine derivative with a butanedioic acid derivative. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . This method yields the desired compound in moderate yield and involves purification steps such as UV-Vis, FTIR-ATR spectroscopy, and NMR spectroscopy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the pyrimidine ring.
Scientific Research Applications
Butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine involves its interaction with specific molecular targets. For instance, it can act as a corrosion inhibitor by adsorbing onto metal surfaces and preventing oxidative damage . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides
Uniqueness
Butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine is unique due to its combination of a butanedioic acid moiety and a pyrimidine derivative. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.C4H6O4/c1-8-7-9(2)12-10(11-8)14-6-5-13(3)4;5-3(6)1-2-4(7)8/h7H,5-6H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAMFEIEKWGUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN(C)C)C.C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
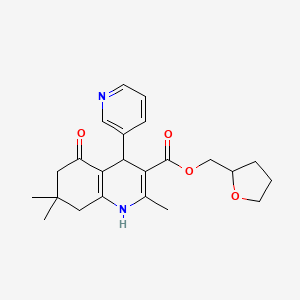
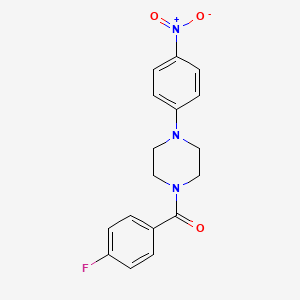
![N-1,3-benzodioxol-5-yl-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5245876.png)
![2,3,4,5-tetrabromo-6-{[(4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5245891.png)
![3-butyl-2-{[4-(diethylamino)phenyl]imino}-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5245898.png)
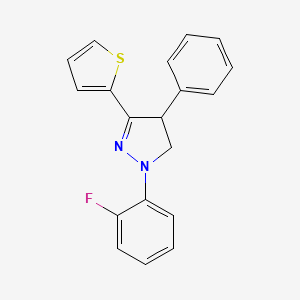
![3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide](/img/structure/B5245908.png)
![N-(3-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5245914.png)
![2-amino-4-(4-methoxynaphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5245922.png)
![METHYL 4-[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B5245925.png)
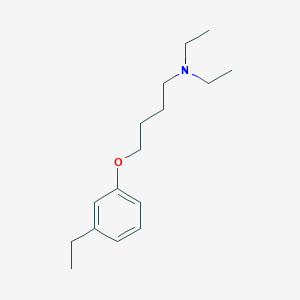
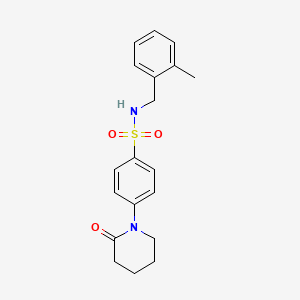
![(Z)-3-(5-bromo-2-methoxyphenyl)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]prop-2-enamide](/img/structure/B5245954.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5245959.png)
